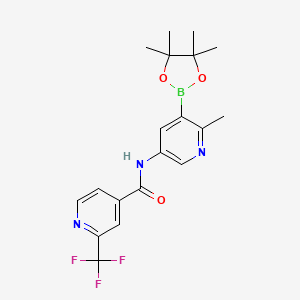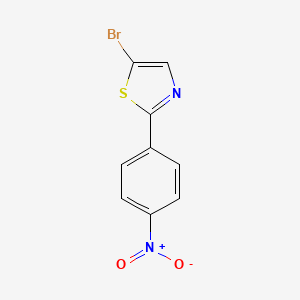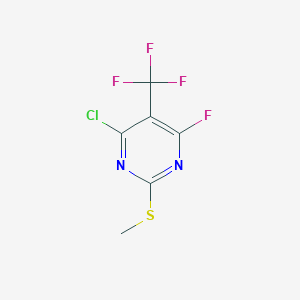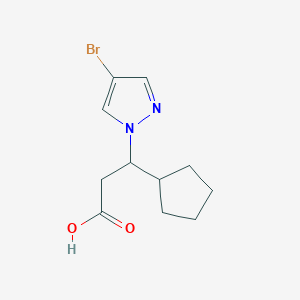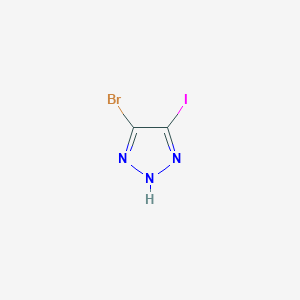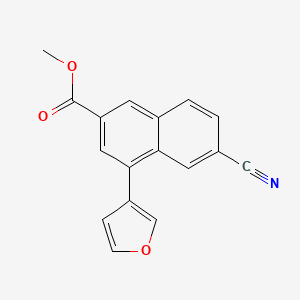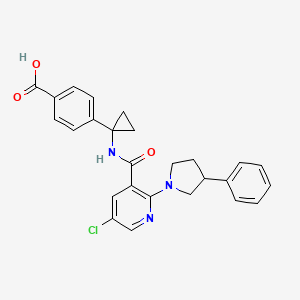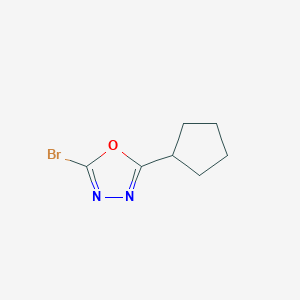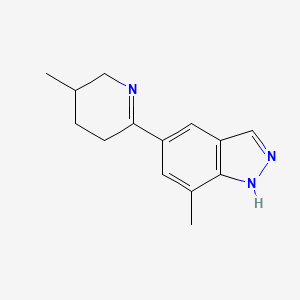
7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of hydrazones: This method involves the reaction of hydrazones with suitable reagents to form the indazole ring.
Condensation reactions: Condensation of substituted hydrazines with ketones or aldehydes followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to ensure high yield and purity. This may include:
Catalytic processes: Using catalysts to enhance the reaction rate and selectivity.
Continuous flow synthesis: Implementing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of new materials or as intermediates in chemical processes.
Mechanism of Action
The mechanism of action of “7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” involves its interaction with specific molecular targets. This may include:
Binding to enzymes or receptors: Modulating their activity.
Interfering with cellular pathways: Affecting cell signaling or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound with a similar structure.
Substituted indazoles: Compounds with various substituents on the indazole ring.
Uniqueness
“7-Methyl-5-(3,4,5,6-tetrahydro-5-methyl-2-pyridinyl)-1H-indazole” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indazole derivatives.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
7-methyl-5-(3-methyl-2,3,4,5-tetrahydropyridin-6-yl)-1H-indazole |
InChI |
InChI=1S/C14H17N3/c1-9-3-4-13(15-7-9)11-5-10(2)14-12(6-11)8-16-17-14/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17) |
InChI Key |
QAOAMYFLSSVQBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=NC1)C2=CC3=C(C(=C2)C)NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Carboxymethyl)carbamoyl]benzoic acid](/img/structure/B13926826.png)

